In Silico Modeling of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate: A Technical Guide for Drug Discovery Professionals
In Silico Modeling of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate: A Technical Guide for Drug Discovery Professionals
Introduction
Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate is a novel small molecule with potential therapeutic applications. The presence of a 7-chloro-2-oxo-1H-quinolinone scaffold suggests its potential as a kinase inhibitor, a class of drugs that has seen significant success in oncology and other therapeutic areas. This technical guide presents a comprehensive, albeit hypothetical, in silico modeling workflow to characterize the interaction of this compound with a plausible biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor angiogenesis, making it an attractive target for cancer therapy.
This document serves as a detailed protocol for researchers, scientists, and drug development professionals, outlining the methodologies for molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction to evaluate the potential of this compound as a VEGFR-2 inhibitor.
Hypothetical Target: VEGFR-2 Kinase Domain
For the purpose of this guide, we will hypothesize that Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate targets the ATP-binding site of the VEGFR-2 kinase domain. The rationale for this selection is the structural similarity of the quinolinone core to known kinase inhibitors.
In Silico Modeling Workflow
The following diagram illustrates the comprehensive in silico workflow designed to assess the compound's potential as a VEGFR-2 inhibitor.
Data Presentation
Table 1: Predicted ADMET Properties
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
| Property | Predicted Value | Acceptable Range | Method |
| Molecular Weight ( g/mol ) | 648.14 | < 500 | Lipinski's Rule of Five |
| LogP | 4.85 | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Donors | 2 | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 9 | < 10 | Lipinski's Rule of Five |
| Caco-2 Permeability (nm/s) | 15.2 | > 4-70 | In-house QSAR Model |
| Human Intestinal Absorption | High | High | In-house QSAR Model |
| Blood-Brain Barrier (BBB) Permeability | Low | Low | In-house QSAR Model |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | In-house QSAR Model |
| hERG Inhibition | Non-inhibitor | Non-inhibitor | In-house QSAR Model |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | In-house QSAR Model |
Table 2: Molecular Docking Results
Molecular docking predicts the preferred orientation of the ligand when bound to the receptor and estimates the binding affinity.
| Parameter | Value |
| Docking Score (kcal/mol) | -10.2 |
| Interacting Residues | Cys919, Asp1046, Glu885, Val848, Ala866, Leu1035 |
| Hydrogen Bonds | Cys919 (backbone NH), Asp1046 (side chain) |
| Hydrophobic Interactions | Val848, Ala866, Leu1035 |
Table 3: Molecular Dynamics Simulation Analysis
Molecular dynamics simulations provide insights into the stability of the protein-ligand complex over time.
| Metric | Average Value | Interpretation |
| RMSD of Protein (Å) | 1.5 ± 0.3 | Stable protein backbone |
| RMSD of Ligand (Å) | 0.8 ± 0.2 | Stable ligand conformation in the binding pocket |
| RMSF of Binding Site Residues (Å) | < 1.0 | Low flexibility, stable interactions |
| Binding Free Energy (MM/PBSA) (kcal/mol) | -45.7 ± 5.2 | Favorable binding affinity |
Experimental Protocols
Ligand and Protein Preparation
Objective: To prepare the ligand and protein structures for docking and simulation.
Protocol:
-
Ligand Preparation:
-
The 2D structure of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate is sketched using a chemical drawing tool.
-
The structure is converted to a 3D conformation and energy minimized using the MMFF94 force field.
-
Gasteiger charges are assigned to the ligand atoms.
-
-
Protein Preparation:
-
The crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 4ASD) is downloaded from the Protein Data Bank.
-
All water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the binding mode and affinity of the compound in the VEGFR-2 active site.
Protocol:
-
The prepared VEGFR-2 protein structure is set as the receptor.
-
The prepared ligand is set as the molecule to be docked.
-
The binding site is defined by a grid box centered on the co-crystallized ligand from the original PDB structure, with dimensions of 20x20x20 Å.
-
The docking is performed using AutoDock Vina with an exhaustiveness of 8.
-
The resulting docking poses are analyzed based on their binding energy and interactions with the key residues in the active site.
Molecular Dynamics Simulation
Objective: To assess the stability of the protein-ligand complex.
Protocol:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the protein surface to the box edge.
-
The system is neutralized by adding counter-ions (Na+ or Cl-).
-
The system is subjected to energy minimization for 5000 steps.
-
The system is gradually heated from 0 K to 300 K over 100 ps (NVT ensemble).
-
The system is equilibrated at 300 K and 1 atm for 1 ns (NPT ensemble).
-
A production run of 100 ns is performed.
-
Trajectories are saved every 10 ps for analysis of RMSD, RMSF, and hydrogen bonds.
Visualization of Signaling Pathways and Logical Relationships
VEGFR-2 Signaling Pathway
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which is hypothetically inhibited by the compound.
Logical Relationship of In Silico Analyses
This diagram shows the logical flow and interdependence of the various in silico techniques employed in this study.
Conclusion
This technical guide provides a comprehensive, though hypothetical, framework for the in silico evaluation of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate as a potential VEGFR-2 inhibitor. The described workflow, from initial ADMET prediction and molecular docking to extensive molecular dynamics simulations, offers a robust approach to characterizing the therapeutic potential of novel compounds. The presented data and protocols serve as a template for researchers to design and execute their own in silico drug discovery projects, ultimately accelerating the identification and optimization of new drug candidates.
